molecular formula C9H6Cl2N2O4 B14521980 N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide CAS No. 62513-84-2

N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide

Cat. No.: B14521980
CAS No.: 62513-84-2
M. Wt: 277.06 g/mol
InChI Key: NZLMUQOTZASVOY-UHFFFAOYSA-N
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Description

N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide is a chemical compound known for its unique properties and applications in various fields of research. This compound is characterized by the presence of dichloroethenyl, hydroxy, and nitro functional groups attached to a benzamide core. Its structure and reactivity make it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide typically involves the reaction of 2-hydroxy-3-nitrobenzoic acid with 2,2-dichloroethenylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3-nitrobenzaldehyde.

    Reduction: Formation of N-(2,2-Dichloroethenyl)-2-hydroxy-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloroethenyl group may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine
  • N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3

Uniqueness

N-(2,2-Dichloroethenyl)-2-hydroxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its dichloroethenyl group provides reactivity that is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62513-84-2

Molecular Formula

C9H6Cl2N2O4

Molecular Weight

277.06 g/mol

IUPAC Name

N-(2,2-dichloroethenyl)-2-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C9H6Cl2N2O4/c10-7(11)4-12-9(15)5-2-1-3-6(8(5)14)13(16)17/h1-4,14H,(H,12,15)

InChI Key

NZLMUQOTZASVOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC=C(Cl)Cl

Origin of Product

United States

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